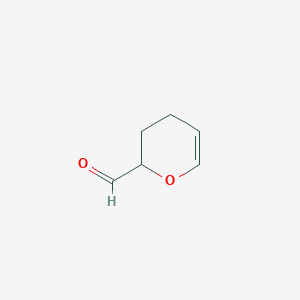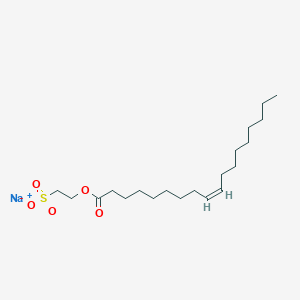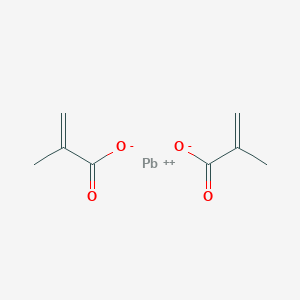
Lead(II) methacrylate
概要
説明
Lead(II) methacrylate is a compound with the molecular formula C8H10O4Pb . It is produced by the double decomposition reaction of lead oxide and methacrylic acid .
Synthesis Analysis
Lead(II) methacrylate is synthesized by the double decomposition reaction of lead oxide and methacrylic acid . The self-polymerization kinetics and the monomer reactivity ratios of Lead(II) methacrylate and methyl methacrylate (MMA) have been studied using isothermal analysis and the Kelen–Tüdõs (K–T) method .
Molecular Structure Analysis
The molecular and crystal structure of Lead(II) methacrylate has been characterized using Hydrogen nuclear magnetic resonance (H¹-NMR) and X-ray diffractometer (XRD) .
Chemical Reactions Analysis
The self-polymerization of Lead(II) methacrylate is initiated by free radicals and requires an activation energy of 74.99 kJ·mol-1 . The reactivity ratios of Lead(II) methacrylate and MMA are 3.767 and 0.166, respectively .
Physical And Chemical Properties Analysis
Lead(II) methacrylate has a molecular weight of 377 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 378.03456 g/mol . The topological polar surface area is 80.3 Ų .
科学的研究の応用
Application in Polymer Science
Specific Scientific Field
Polymer Science
Summary of the Application
Lead(II) methacrylate is used in the synthesis of polymers . It is produced by the double decomposition reaction of lead oxide and methacrylic acid .
Methods of Application or Experimental Procedures
The molecular and crystal structure of lead methacrylate [Pb(MAA)2] is characterized using Hydrogen nuclear magnetic resonance (H1-NMR) and X-ray diffractometer (XRD) . The self-polymerization kinetic and the monomer reactivity ratios of Pb(MAA)2 and methyl methacrylate (MMA) are studied using Isothermal analysis and Kelen–Tüdõs (K–T) method .
Results or Outcomes
The polymerization rate (Rp) is expressed as Rp = K [ M] 1.02 [ I] 0.37 below the 10% conversion rate at 70 °C, where K is the polymerization rate constant . In the N, N -dimethylformamide (DMF) solution, the activation energy required for Pb(MAA)2 to initiate self-polymerization by the free radicals is 74.99 kJ·mol −1 . The reactivity ratios of r1 [Pb(MAA)2] and r2 (MMA) are 3.767 and 0.166 .
Application in Environmental Science
Specific Scientific Field
Environmental Science
Summary of the Application
Lead(II) methacrylate is used in the treatment of lead contaminated water solution .
Methods of Application or Experimental Procedures
The sorption of Pb2+ from solution by poly(methyl methacrylate) (PMMA) waste has been investigated . The morphological characterization of the collected PMMA polymer were studied by scanning electron microscopy . Equilibrium, kinetics and thermodynamic batch adsorption experiments of Pb2+ on the PMMA waste samples were carried out .
Results or Outcomes
The reaction kinetics of the adsorption studies of Pb2+ by the polymer followed a second-order rate process . The results indicated that the adsorbent, PMMA, proved to be an effective material for the treatment of lead contaminated water solution . The thermodynamic studies suggested a reaction that favoured a relatively low temperature (low energy) sorption that is exothermically controlled with a physisorption mechanism .
Application in Radiation Protection
Specific Scientific Field
Radiation Protection
Summary of the Application
Lead(II) methacrylate is used in the preparation of plexiglass which have neutron and X-ray protection property .
Methods of Application or Experimental Procedures
By the ternary polymerization method of bulk casting using methyl methacrylate (MMA), Pb(MAA)2 and gadolinium methacrylate (Gd(MAA)3) as monomers, a plexiglass is prepared .
Results or Outcomes
As the thickness of the material increases, the X-ray and thermal neutron shielding ability of the plexiglass containing gadolinium and lead is getting better .
Application in Biosensors
Specific Scientific Field
Biosensors
Summary of the Application
Lead(II) methacrylate is used in the achievement of novel functional nucleic acid-based biosensors .
Safety And Hazards
将来の方向性
Future research directions include the development of new and creative approaches to broaden the scope of polymerization-induced self-assembly (PISA) initiations, morphologies, and applications . Another direction is the investigation into substituting EGEMA for EGDMA, which could potentially increase the clinical longevity of resin composite restorations .
特性
IUPAC Name |
lead(2+);2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6O2.Pb/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAGCKGOSVNLMF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061445 | |
| Record name | Lead bis(methylacrylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lead(II) methacrylate | |
CAS RN |
1068-61-7, 52609-46-8, 90552-19-5 | |
| Record name | Lead(II) methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052609468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, lead salt, basic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090552195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, lead(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead bis(methylacrylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead(2+) methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, 2-methyl-, lead salt, basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lead methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



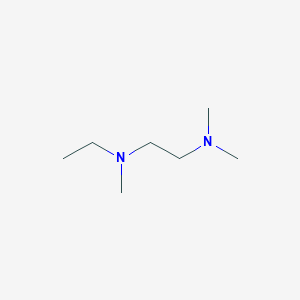

![Benzo[G]chrysene](/img/structure/B86070.png)


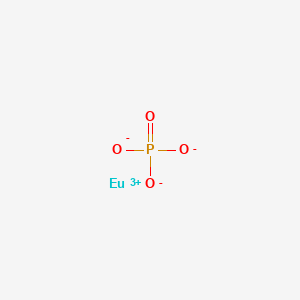


![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)


